Methyl 4-(piperidine-1-sulfonyl)benzoate is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol. It is recognized for its applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of various pharmaceuticals. The structure features a benzoate ester linked to a piperidine sulfonyl group, which contributes to its versatility in synthetic pathways and biological interactions.
This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. It is classified as an organic compound due to its carbon-based structure and contains functional groups such as sulfonyl and ester. Methyl 4-(piperidine-1-sulfonyl)benzoate can be sourced from various chemical suppliers and is often utilized in research settings for its reactivity and potential therapeutic applications.
The synthesis of Methyl 4-(piperidine-1-sulfonyl)benzoate typically involves two main steps:
Methyl 4-(piperidine-1-sulfonyl)benzoate features a distinct molecular structure characterized by:
Methyl 4-(piperidine-1-sulfonyl)benzoate can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the yield and selectivity of these reactions. For example, strong oxidizing agents are typically required for effective oxidation processes.
The mechanism of action for Methyl 4-(piperidine-1-sulfonyl)benzoate is primarily linked to its interactions with biological targets:
Methyl 4-(piperidine-1-sulfonyl)benzoate is typically presented as a solid at room temperature. Its melting point and solubility characteristics are essential for practical applications but require specific experimental determination.
Key chemical properties include:
Methyl 4-(piperidine-1-sulfonyl)benzoate has several notable applications:
Sulfonamide derivatives constitute one of the oldest and most versatile classes of bioactive compounds in medicinal chemistry. The discovery of Prontosil in the 1930s marked the first clinically effective sulfonamide antibiotic, revolutionizing infectious disease treatment by enabling targeted inhibition of bacterial dihydropteroate synthase. This breakthrough established sulfonamides as privileged scaffolds for drug design, leading to over 150 FDA-approved derivatives across therapeutic areas. Beyond antibiotics, sulfonamide motifs feature prominently in carbonic anhydrase inhibitors (e.g., acetazolamide), diuretics (e.g., furosemide), and anticonvulsants (e.g., zonisamide). The structural plasticity of the sulfonamide group (–SO₂–NH–) enables diverse binding interactions with biological targets, including hydrogen bonding, electrostatic contacts, and coordination with metal ions in enzyme active sites. This adaptability has driven continuous innovation, with modern research focusing on optimizing sulfonamide-based compounds for oncology, neurology, and metabolic disorders [6] [9].
Table 1: Evolution of Sulfonamide-Based Therapeutics
Era | Therapeutic Class | Key Drug Examples | Molecular Target |
---|---|---|---|
1930s | Antibiotics | Prontosil, Sulfanilamide | Dihydropteroate synthase |
1950s | Diuretics | Furosemide, Chlorthalidone | Na⁺-K⁺-2Cl⁻ cotransporter |
1980s | Anticonvulsants | Zonisamide | Voltage-gated sodium channels |
2000s–Present | Kinase Inhibitors (Cancer) | Sunitinib, Pazopanib | VEGF/PDGF receptors |
Piperidine-sulfonyl hybrids represent a strategically important subclass of sulfonamide derivatives, merging the sp³-rich character of the saturated piperidine ring with the planar polarity of the sulfonyl group. This combination enhances three-dimensional structural diversity while maintaining favorable physicochemical properties. The piperidine moiety contributes:
Meanwhile, the sulfonyl group (–SO₂–) acts as a hydrogen-bond acceptor via its oxygen atoms and provides electron-withdrawing effects that modulate the electronics of adjacent aromatic systems. In Methyl 4-(piperidine-1-sulfonyl)benzoate, this synergy creates a bifunctional structure where the benzoate ester serves as a synthetic handle for derivatization, while the piperidine-sulfonyl unit directs target engagement. Clinically, piperidine-sulfonyl motifs underpin drugs like the antipsychotic risperidone (D₂/5-HT₂A antagonist) and the anticancer agent taselisib (PI3K inhibitor). These compounds exploit the motif’s ability to occupy deep hydrophobic pockets while maintaining water solubility via protonation [6] [9].
Table 2: Key Physicochemical Properties of Methyl 4-(Piperidine-1-sulfonyl)benzoate
Property | Value | Source |
---|---|---|
CAS Registry Number | 577752-97-7 | [3] [4] |
Molecular Formula | C₁₃H₁₇NO₄S | [3] [4] |
Molecular Weight | 283.34 g/mol | [4] |
SMILES Notation | COC(=O)C1=CC=C(C=C1)S(=O)(=O)N1CCCCC1 | [4] |
Purity Specification | ≥98% (HPLC) | [3] |
Piperidine-sulfonyl conjugates exhibit enhanced blood-brain barrier permeability compared to non-cyclic sulfonamides, explaining their prevalence in central nervous system (CNS) drugs. The scaffold’s synthetic versatility enables systematic exploration of structure-activity relationships (SAR), particularly through N-substitution of the piperidine ring or ester hydrolysis to access carboxylic acid derivatives. These modifications allow precise tuning of lipophilicity (logP) and topological polar surface area (TPSA)—critical parameters for bioavailability optimization [6] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1